Diphenyl-D10-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Precision Analysis

An In-depth Technical Guide to Diphenyl-D10-amine: Structure, Synthesis, and Application

In the landscape of modern analytical chemistry, particularly within pharmaceutical and environmental sciences, the demand for precision and accuracy in quantitative analysis is paramount. Isotopically labeled compounds are indispensable tools that enable researchers to achieve this level of certainty. This compound, the deuterated analog of diphenylamine, stands out as a critical internal standard for mass spectrometry-based quantification. Its structure, where all ten hydrogen atoms on the two phenyl rings are replaced by deuterium, provides a distinct mass shift while maintaining nearly identical physicochemical properties to its non-labeled counterpart. This guide offers a comprehensive overview of the molecular structure, properties, and applications of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this essential analytical standard.

Molecular Structure and Physicochemical Properties

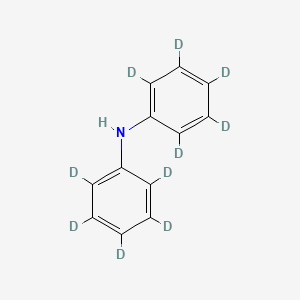

This compound is an aromatic amine that is structurally identical to diphenylamine, with the exception of isotopic substitution.[1] The core structure consists of a central secondary amine nitrogen atom bonded to two phenyl rings. In this compound, all five hydrogen atoms on each of the two phenyl groups are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[2][3] This complete deuteration of the aromatic rings is a key feature that defines its utility.

The IUPAC name for this compound is 2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline.[2][3][4] The molecular formula is C₁₂HD₁₀N or (C₆D₅)₂NH.[2][5][6][7] The presence of ten deuterium atoms significantly increases the molar mass compared to the unlabeled compound.

Visualizing the Molecular Structure

The connectivity of atoms in this compound can be represented as follows:

Sources

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C12H11N | CID 87087746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 37055-51-9 | LGC Standards [lgcstandards.com]

- 5. CAS NO. 37055-51-9 | this compound | C12HD10N [localpharmaguide.com]

- 6. usbio.net [usbio.net]

- 7. isotope.com [isotope.com]

physical and chemical properties of Diphenyl-D10-amine

An In-Depth Technical Guide to Diphenyl-D10-amine for Advanced Research Applications

Introduction

This compound, the deuterated isotopologue of diphenylamine, is a high-purity stable isotope-labeled compound essential for advanced analytical applications. Its utility is most pronounced in quantitative mass spectrometry, where it serves as an ideal internal standard. The substitution of all ten hydrogen atoms on the phenyl rings with deuterium atoms results in a +10 mass unit shift from its unlabeled counterpart, providing a clear mass-to-charge (m/z) distinction without significantly altering its chemical and physical behavior.[1] This guide provides a comprehensive overview of the core physicochemical properties, applications, and handling protocols for this compound, designed for researchers and professionals in drug development and analytical chemistry.

Chemical Identity and Nomenclature

Correctly identifying a reference standard is the foundation of any analytical procedure. This compound is known by several synonyms, and its key identifiers are crucial for accurate sourcing and documentation.

-

IUPAC Name: 2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline[2][3]

-

Synonyms: Diphenylamine-d10, N-Phenyl-d5-aniline-d5, bis(phenyl-d5)amine[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its proper handling, storage, and application in experimental design. These properties are largely similar to its non-deuterated analog, diphenylamine.[1][9]

| Property | Value | Source(s) |

| Molecular Weight | 179.28 g/mol | [2][3][10] |

| Monoisotopic Mass | 179.151916815 Da | [2][11] |

| Appearance | White to tan solid/crystals | [5][12] |

| Melting Point | 52 - 54 °C (126 - 129 °F) | [5] |

| Boiling Point | 302 °C (576 °F) | [5][12] |

| Solubility | Water: 53 mg/L; Soluble in Chloroform and Methanol (Slightly) | [4][5] |

| Log P (Octanol/Water) | 3.5 | [5] |

| Isotopic Enrichment | ≥98 atom % D | [3][6][7] |

| Chemical Purity | ≥98% | [3][10] |

The Rationale for a Deuterated Internal Standard

In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" for several reasons:

-

Co-elution: The deuteration causes a negligible change in polarity, ensuring that the IS co-elutes almost perfectly with the unlabeled analyte during chromatography. This means both compounds experience the same matrix effects and ionization suppression/enhancement in the mass spectrometer's source.

-

Similar Extraction Recovery: Having nearly identical physicochemical properties, the SIL standard mimics the analyte during sample extraction steps (e.g., liquid-liquid extraction, solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

-

Mass Differentiation: The significant mass difference (+10 amu) allows the mass spectrometer to easily distinguish and separately quantify the analyte and the IS, preventing signal overlap.

These factors combine to provide a highly accurate and precise quantification system, which is paramount in regulated bioanalysis and other high-stakes research.

Experimental Protocol: Quantification of Diphenylamine using this compound IS

This section outlines a validated, step-by-step workflow for the use of this compound as an internal standard in a typical LC-MS/MS assay.

4.1 Preparation of Stock and Working Solutions

Causality: High-purity solvents are essential to prevent the introduction of contaminants that could interfere with the analysis or degrade the standard. Serial dilution allows for the accurate creation of low-concentration solutions.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

-

Working Internal Standard Solution (100 ng/mL): Perform a serial dilution from the primary stock solution using 50:50 methanol:water. This working solution will be spiked into samples.

4.2 Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid method to remove the majority of proteins from biological samples (e.g., plasma), which would otherwise foul the analytical column and interfere with ionization. The internal standard is added before precipitation to account for any analyte loss during the process.

-

Pipette 50 µL of the study sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Working Internal Standard Solution (100 ng/mL) to the sample.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.3 Visualization of the Analytical Workflow

The following diagram illustrates the key stages of sample processing and analysis for quantitative bioanalysis using a deuterated internal standard.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound | C12H11N | CID 87087746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 37055-51-9 | LGC Standards [lgcstandards.com]

- 4. 37055-51-9 CAS MSDS (Diphenylamine-d10) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Diphenylamine - Wikipedia [en.wikipedia.org]

- 10. isotope.com [isotope.com]

- 11. guidechem.com [guidechem.com]

- 12. piochem.com [piochem.com]

Topic: Synthesis and Purification of Diphenyl-D10-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Internal Standard

In the landscape of modern analytical chemistry, particularly in quantitative mass spectrometry, the reliability of data is paramount. The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability, and among these, Diphenyl-D10-amine () stands out for its utility in tracing and quantifying its non-labeled analog, Diphenylamine. Diphenylamine is a compound of significant industrial and environmental interest, used as a stabilizer, an anti-scald agent for fruit, and an intermediate in chemical manufacturing.[1] This guide provides a comprehensive, field-proven exploration of the synthesis and purification of this compound, focusing on the underlying chemical principles and practical methodologies essential for producing a high-purity analytical standard. We will delve into established synthetic routes, compare their merits, and detail the rigorous purification and characterization required to validate the final product.

Part 1: Strategic Synthesis of the Deuterated Core

The synthesis of this compound hinges on the formation of a carbon-nitrogen (C-N) bond between two perdeuterated phenyl rings. The primary challenge is to execute this coupling efficiently while preserving the high isotopic enrichment of the starting materials. Two dominant, transition-metal-catalyzed cross-coupling reactions provide robust pathways: the classic Ullmann Condensation and the more contemporary Buchwald-Hartwig Amination.

Synthetic Pathway I: The Ullmann Condensation

The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an aryl halide with an amine.[2] Though it often requires forcing conditions (high temperatures), it remains a cost-effective and powerful tool, especially for large-scale synthesis.[3][4]

Causality of Experimental Design: The reaction couples bromobenzene-d5 with aniline-d5. The copper catalyst, typically copper(I) or activated copper powder, facilitates the nucleophilic substitution of the bromide by the amine.[2] A base, such as potassium carbonate, is essential to deprotonate the amine and neutralize the HBr formed during the reaction.[5] High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or nitrobenzene are used to achieve the necessary high temperatures, often exceeding 180-210 °C.[2]

Reaction Scheme: C₆D₅Br + C₆D₅NH₂ --(Cu Catalyst, Base, High Temp)--> (C₆D₅)₂NH + HB

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and aniline-d5 (1.0 eq.).

-

Solvent and Reactant Addition: Add anhydrous, high-boiling solvent (e.g., NMP). Stir the mixture and add bromobenzene-d5 (1.1 eq.).

-

Reaction Execution: Heat the reaction mixture to 190-210 °C under a continuous nitrogen or argon stream. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like toluene or ethyl acetate and filter through a pad of Celite to remove the inorganic salts and copper residues.

-

Extraction: Wash the organic filtrate sequentially with dilute aqueous ammonia (to remove residual copper) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Synthetic Pathway II: The Buchwald-Hartwig Amination

Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N cross-coupling by using a palladium catalyst.[6][7] This method offers significantly milder reaction conditions, broader functional group tolerance, and often higher yields compared to the Ullmann reaction.[6][8]

Causality of Experimental Design: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide (bromobenzene-d5) to the Pd(0) center, coordination and deprotonation of the amine (aniline-d5) by a strong, non-nucleophilic base (e.g., sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos accelerate the reductive elimination step, which is often rate-limiting.[9]

Reaction Scheme: C₆D₅Br + C₆D₅NH₂ --(Pd Catalyst, Ligand, Base, Toluene)--> (C₆D₅)₂NH + HB

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.025 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry Schlenk flask.

-

Reactant Addition: Add anhydrous toluene, followed by aniline-d5 (1.2 eq.) and bromobenzene-d5 (1.0 eq.).

-

Reaction Execution: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extraction: Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the crude product.

Comparison of Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |

| Temperature | High (180-220 °C)[2] | Mild to Moderate (80-110 °C)[10] |

| Reaction Time | Long (12-48 hours) | Short (2-12 hours) |

| Yields | Moderate to Good | Good to Excellent[9] |

| Substrate Scope | More limited; often requires activated aryl halides[2] | Very broad; highly versatile[6][8] |

| Advantages | Low catalyst cost, simple setup | High efficiency, mild conditions, broad applicability |

| Disadvantages | Harsh conditions, stoichiometric copper sometimes needed | High catalyst/ligand cost, requires strict inert atmosphere |

Visualization: Synthetic Workflow

Caption: Primary synthetic routes to this compound.

Part 2: Rigorous Purification for Analytical Excellence

Achieving greater than 98% chemical and isotopic purity is non-negotiable for an internal standard. The crude product from either synthesis will contain unreacted starting materials, catalyst residues, and potential side products. Diphenylamine is also known to discolor upon exposure to light and air, necessitating careful handling.[1]

Purification Method I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It leverages differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Causality of Experimental Design: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Common solvents for diphenylamine include ethanol, methanol, and benzene/petroleum ether mixtures.[5][11] Slow cooling is crucial for the formation of large, pure crystals.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[12]

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Purification Method II: Silica Gel Column Chromatography

For separating compounds with similar polarities, column chromatography is the method of choice. It separates molecules based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.

Causality of Experimental Design: Diphenylamine is a relatively nonpolar compound. Therefore, a nonpolar eluent system, such as a mixture of petroleum ether and ethyl acetate or cyclohexane and acetic acid, is effective.[13][14] The less polar this compound will travel down the column faster than more polar impurities. The progress is monitored by TLC to collect the correct fractions.

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 petroleum ether:ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

-

Monitoring: Spot the collected fractions on a TLC plate and visualize under UV light to identify the fractions containing the pure product.

-

Combination and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Comparison of Purification Methods

| Method | Principle | Best Suited For | Advantages | Disadvantages |

| Recrystallization | Differential solubility | Removing impurities with different solubility profiles; large scale | High recovery, cost-effective, scalable[5][11] | May not separate compounds with similar solubility; potential product loss in mother liquor |

| Column Chromatography | Differential adsorption | Separating complex mixtures and closely related compounds | High resolution and separation power | More time-consuming, requires larger solvent volumes, potential for product loss on the column |

| Distillation | Differential boiling points | Removing non-volatile or very high-boiling impurities | Effective for thermally stable liquids/solids[5][15] | Requires thermal stability; not suitable for separating compounds with close boiling points |

Visualization: Purification Workflow

Caption: Standard workflow for the purification of this compound.

Part 3: Final Characterization and Quality Control

Final validation is crucial to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is required for a comprehensive assessment.[16]

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight and isotopic incorporation. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 179.[13][17] This is 10 mass units higher than the non-deuterated analog, which has a molecular weight of 169 g/mol .[18] The isotopic distribution of this peak is used to calculate the deuterium enrichment, which should exceed 98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the location of deuterium atoms.

-

¹H NMR: The proton NMR spectrum is used to assess the degree of deuteration. Compared to the spectrum of standard diphenylamine, the aromatic proton signals (typically ~6.9-7.3 ppm) should be absent or reduced to less than 2% of their original intensity.[13][19] A singlet for the N-H proton will be visible (~5.6 ppm in CDCl₃) unless it has been exchanged in a deuterated solvent like DMSO-d6.[20][21]

-

²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming that the deuterium atoms are correctly incorporated into the phenyl rings.[13]

-

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These chromatographic techniques are used to determine the chemical purity. The analysis should result in a single, sharp peak, and integration should indicate a purity of ≥98%.

Conclusion

The synthesis and purification of this compound is a multi-step process that demands precision in both execution and analysis. While the Ullmann condensation offers a classic, cost-effective route, the palladium-catalyzed Buchwald-Hartwig amination provides a milder, more efficient, and often higher-yielding modern alternative. The choice of synthetic pathway may depend on available resources, scale, and specific laboratory capabilities. Regardless of the synthetic route, rigorous purification via recrystallization or column chromatography is essential to remove impurities. Finally, a thorough analytical characterization using a suite of techniques—MS for mass and isotopic enrichment, NMR for structure and deuteration confirmation, and HPLC/GC for chemical purity—is mandatory to validate the final product as a reliable internal standard for high-stakes research and development.

References

-

Doak, W. A., et al. (1985). The preparation of specifically deuterated diphenylamines. Canadian Journal of Chemistry, 63(11), 3371-3376. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. (2015). How can I get a large size crystal from the compound diphenylamine? Available at: [Link]

-

OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

- Miller, R. K. (1960). Process for the preparation of diphenylamines. U.S. Patent No. 2,924,620. Google Patents.

- Filbert, W. F. (1941). Purification of diphenylamine. U.S. Patent No. 2,256,196. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11487, Diphenylamine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87087746, this compound. PubChem. Available at: [Link]

- Atochem Agri, S.A. (1992). Diphenylamine purification. U.S. Patent No. 5,107,024. Google Patents.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Chemicool. (n.d.). Diphenylamine-d10. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of diphenylamine. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article on C-N cross-coupling reactions. Available at: [Link]

-

Gandon, V., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. Available at: [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

-

Nechaev, A. A., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of D1 (a), D4 (b), D7 (c) and D10 (d) detected in DMSO-d6. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). This compound | CAS 37055-51-9. Available at: [Link]

-

Van Allen, D. (2013). Reinvestigating the Ullmann Reaction. Dissertation, CUNY Graduate Center. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data for a publication on mechanochemical C-N coupling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Characterization data for Diphenyl amine (3a). Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. people.umass.edu [people.umass.edu]

- 5. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. rsc.org [rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. This compound | C12H11N | CID 87087746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Isotopic Purity of Commercial Diphenyl-D10-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Isotopic Purity in Scientific Endeavors

In the precise world of scientific research and pharmaceutical development, the integrity of every reagent is paramount. For isotopically labeled compounds such as Diphenyl-D10-amine, this integrity is primarily defined by its isotopic purity. This deuterated analogue of diphenylamine serves as an invaluable internal standard in quantitative bioanalysis by mass spectrometry, aids in mechanistic studies of drug metabolism, and is employed in various other applications where differentiation from its non-labeled counterpart is crucial.[1][2][3] The strategic substitution of hydrogen with deuterium imparts a change in mass without significantly altering chemical properties, allowing for precise quantification and tracing.[1] However, the presence of residual non-deuterated (D0) or partially deuterated isotopologues can compromise the accuracy and reliability of experimental results.[4] This guide provides a comprehensive overview of the principles and methodologies for assessing the isotopic purity of commercial this compound, ensuring the validity of your research outcomes.

Understanding Isotopic Purity and Enrichment

It is essential to distinguish between isotopic enrichment and isotopic purity (or species abundance). Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at the labeled positions within a molecule.[5] For instance, a commercial this compound may be listed with an isotopic enrichment of 98 atom % D.[6] This does not mean that 98% of the molecules are the fully deuterated D10 species.[5]

Isotopic purity , on the other hand, refers to the percentage of molecules with a specific isotopic composition.[5] Due to the statistical nature of the deuteration process, a batch of this compound with 98% isotopic enrichment will contain a distribution of isotopologues, including D10, D9, D8, and so on. The relative abundance of these species determines the isotopic purity.

Table 1: Theoretical Isotopic Distribution of this compound at 98% Deuterium Enrichment

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| D10 | 10 | ~81.7 |

| D9 | 9 | ~16.7 |

| D8 | 8 | ~1.5 |

| D7 and lower | ≤ 7 | < 0.1 |

Note: These values are estimations based on binomial expansion and may vary slightly between batches.

Core Analytical Techniques for Isotopic Purity Determination

The two primary analytical techniques for the robust determination of the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][7][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for separating and quantifying ions based on their mass-to-charge ratio with high precision.[4][9][10] This technique allows for the differentiation of isotopologues that differ in mass by only a few milliDaltons.[4]

Principle: The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers can distinguish between the molecular ions of this compound and its less-deuterated counterparts.[9][11] By measuring the relative intensities of these ions, the isotopic distribution and purity can be accurately calculated.[10][11]

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.[4]

2. Liquid Chromatography Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Rationale: Chromatographic separation ensures that the analyte of interest is isolated from any chemical impurities before entering the mass spectrometer, preventing interference in the mass spectrum.[9][10]

3. Mass Spectrometry Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.[4]

-

Mass Analyzer: High-resolution mass analyzer such as an Orbitrap or TOF.

-

Scan Range: m/z 150-250 to encompass the expected isotopologues.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.[12]

-

Rationale: High resolution is critical to separate the isotopic peaks of the different isotopologues, which are very close in mass.[9]

4. Data Analysis:

-

Extract the ion chromatograms for the expected [M+H]+ ions of the different isotopologues (D10, D9, D8, etc.).

-

Integrate the peak areas for each isotopologue.[9]

-

Calculate the isotopic purity by expressing the peak area of the D10 species as a percentage of the sum of the peak areas of all detected isotopologues.[4]

-

Correction for Natural Isotope Abundance: For highly accurate measurements, the contribution of the natural abundance of ¹³C to the M+1 peak must be subtracted from the peak corresponding to the D9 isotopologue.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by observing the behavior of atomic nuclei in a magnetic field. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed to assess isotopic purity.[4][13]

Principle:

-

¹H NMR: This technique is used to detect and quantify any residual protons at the sites of deuteration. The absence or significant reduction of signals at specific chemical shifts confirms successful deuteration.[4]

-

²H NMR: This analysis directly detects the deuterium nuclei, providing a characteristic signal for the deuterated positions.[14] A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[13]

Experimental Protocol: NMR for Isotopic Purity of this compound

1. Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 5-10 mg) in a high-purity deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][15]

2. ¹H NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard ¹H NMR experiment.

-

Data Processing: Carefully integrate the residual proton signals corresponding to the aromatic protons of diphenylamine. Compare these integrals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.

-

Rationale: The intensity of the residual proton signals is directly proportional to the amount of non-deuterated or partially deuterated species.

3. ²H NMR Analysis:

-

Spectrometer: The same spectrometer, equipped with a deuterium probe.

-

Experiment: A standard ²H NMR experiment.

-

Data Processing: Integrate the deuterium signal.

-

Rationale: This directly confirms the presence and relative amount of deuterium at the labeled positions.

4. Isotopic Purity Calculation (Combined ¹H and ²H NMR):

-

The isotopic abundance can be accurately determined by comparing the integrals of the corresponding signals in the ¹H and ²H spectra.[13]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of this compound.

Caption: LC-HRMS workflow for isotopic purity analysis.

Caption: NMR workflow for isotopic purity analysis.

Common Impurities and Troubleshooting

The most common isotopic impurities in a batch of this compound are the D9 and D8 isotopologues. The presence of significant amounts of lower deuterated species or the non-deuterated (D0) compound may indicate an issue with the synthesis or purification process.[8]

Table 2: Troubleshooting Guide

| Observation | Potential Cause | Recommended Action |

| LC-HRMS: High abundance of D0 species. | Chemical impurity (non-deuterated diphenylamine). | Verify the purity of the starting materials used in the synthesis. Improve purification methods. |

| LC-HRMS/NMR: Broader than expected isotopic distribution. | Incomplete deuteration reaction. H/D exchange during workup or storage. | Optimize deuteration reaction conditions (catalyst, temperature, time). Ensure anhydrous conditions during workup and storage. |

| ¹H NMR: Unexpected proton signals. | Presence of chemical impurities (e.g., residual solvents, starting materials). | Consult reference spectra for common impurities.[16][17] Re-purify the sample if necessary. |

Reporting Isotopic Purity Data

For regulatory submissions and scientific publications, it is crucial to report isotopic purity data with clarity and precision. The report should include:

-

The analytical method used (e.g., LC-HRMS, NMR).[18]

-

The measured isotopic enrichment and/or the abundance of the primary isotopologue (e.g., D10).

-

The relative abundances of the major isotopic impurities (e.g., D9, D8).

-

Reference to the standards used for calibration and normalization.[19][20]

Conclusion

The determination of the isotopic purity of commercial this compound is a critical quality control step that underpins the reliability of a wide range of scientific applications. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently quantify the isotopic distribution of their standards. This technical guide provides the foundational knowledge and practical protocols to ensure the integrity of your experimental data and contribute to the advancement of your research and development endeavors.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [Link]

-

Analytical standards & isotopically labeled substances. Szabo-Scandic. Available at: [Link]

-

Guidelines for Reporting Stable Isotope Data. Water Resources - Science. Available at: [Link]

-

New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. Available at: [Link]

-

Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Reference materials for stable isotope analysis. Wikipedia. Available at: [Link]

- Process for the preparation of diphenylamines. Google Patents.

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Available at: [Link]

-

Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Available at: [Link]

-

New Guidelines for δ13C Measurements. Analytical Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

- Method for the preparation of substituted derivatives of diphenyl amine. Google Patents.

-

Phosphorazidic acid, diphenyl ester. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. NULL [szabo-scandic.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isotope.com [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. almacgroup.com [almacgroup.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. kgroup.du.edu [kgroup.du.edu]

- 18. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 19. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Diphenyl-D10-amine as a Deuterated Internal Standard

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for accuracy and precision is absolute. Quantitative analysis, the process of determining the exact amount of a substance in a sample, is fraught with potential variability. From sample collection and preparation to instrumental analysis, each step can introduce errors that compromise the integrity of the results. The use of an internal standard (IS) is a fundamental strategy to mitigate this variability, ensuring that the final calculated concentration of an analyte is both reliable and reproducible.[1][2]

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. By measuring the ratio of the analyte's response to the internal standard's response, one can correct for losses during sample extraction and inconsistencies in instrument performance, such as variations in injection volume or ionization efficiency in mass spectrometry.[1] This guide provides a deep dive into a specific, high-quality class of internal standard: the stable isotope-labeled internal standard (SIL-IS), focusing on Diphenyl-D10-amine.

The Gold Standard: Why Use a Deuterated Internal Standard?

While structurally analogous compounds can serve as internal standards, SIL-IS are considered the "gold standard" in quantitative mass spectrometry.[3][4] These are compounds in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This compound is the deuterated analogue of Diphenylamine, where all ten hydrogen atoms on the phenyl rings are replaced with deuterium.[5]

The core principle behind the superiority of a SIL-IS is that it behaves almost identically to the unlabeled analyte throughout the entire analytical process.[3][6] It shares the same extraction recovery, chromatographic retention time, and ionization efficiency.[1][6] However, because of its increased mass, it is easily distinguishable from the analyte by the mass spectrometer. This near-perfect chemical mimicry provides the most effective correction for two critical challenges in LC-MS analysis:

-

Matrix Effects : The co-eluting components of a sample matrix (e.g., plasma, urine, tissue homogenate) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8] Since the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte.[7] The analyte/IS response ratio therefore remains constant, nullifying the impact of these effects.[3]

-

Process Variability : Any physical loss of the analyte during multi-step extraction procedures or fluctuations in instrument performance will affect the SIL-IS to the same degree, preserving the accuracy of the final analyte/IS ratio.

Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions incorporate SIL-IS, underscoring their importance for developing robust and reliable assays.[7]

Physicochemical Properties: Diphenylamine vs. This compound

A clear understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is crucial for method development.

| Property | Diphenylamine (Analyte) | This compound (Internal Standard) | Rationale for Comparison |

| CAS Number | 122-39-4[9][10] | 37055-51-9[9][11][12] | Unique identifiers for sourcing and regulatory documentation. |

| Molecular Formula | C₁₂H₁₁N[10][11] | C₁₂HD₁₀N | Highlights the isotopic substitution. |

| Molecular Weight | 169.23 g/mol [11] | 179.29 g/mol [5][9][13] | The mass difference is the basis for MS detection. |

| Monoisotopic Mass | 169.08915 Da[14] | 179.1519 Da[12][15] | Precise mass used for high-resolution mass spectrometry. |

| Appearance | Colorless to brown crystalline solid[16] | Typically a solid | Physical state is important for handling and solution prep. |

| Stability | May discolor on exposure to light; incompatible with strong oxidizing agents.[16] | Stable under recommended storage conditions (room temperature).[9][13] | Ensures the integrity of the standard over time. |

Core Application: Quantitative Analysis by LC-MS/MS

The primary application for this compound is as an internal standard for the quantification of Diphenylamine. Diphenylamine is used as a stabilizer in propellants and explosives, making its detection critical in forensic science, particularly in the analysis of gunshot residue (GSR).[17][18][19] It also has applications as an antioxidant and anti-scald agent.[16][20] The principles and protocols described here for GSR analysis are readily adaptable to other matrices, such as environmental samples or biological fluids in pharmacokinetic studies.

The Principle of Isotope Dilution Mass Spectrometry

The workflow relies on the principle of isotope dilution. A known concentration of this compound (the "heavy" standard) is added to a sample containing an unknown concentration of Diphenylamine (the "light" analyte). The instrument measures the response ratio of the two compounds. This ratio is then used to determine the unknown concentration by referencing a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard.

Experimental Protocol: Quantification of Diphenylamine

This protocol provides a robust, field-proven methodology for the quantification of Diphenylamine in a sample matrix (e.g., solvent extract from a hand swab in a GSR case) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

-

Causality : Accurate preparation of stock solutions is the foundation of the entire quantitative assay. Using a high-purity solvent in which the compounds are freely soluble prevents precipitation and ensures homogeneity. Serial dilutions are performed to create a range of concentrations that will bracket the expected analyte concentrations in the unknown samples.

-

Protocol :

-

Primary Stock Solutions (1 mg/mL) : Accurately weigh ~10 mg of Diphenylamine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Internal Standard Working Solution (100 ng/mL) : Perform a serial dilution of the this compound primary stock solution with methanol. This working solution will be used to spike all samples.

-

Calibration Standard Working Solutions : Perform serial dilutions of the Diphenylamine primary stock solution to create a series of working solutions (e.g., from 1 ng/mL to 1000 ng/mL).

-

2. Sample Preparation

-

Causality : The key step for ensuring self-validation is adding the internal standard before any sample manipulation (extraction, concentration, etc.). This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

-

Protocol :

-

To 100 µL of each unknown sample extract, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

To prepare the calibration curve, add 100 µL of blank matrix to a series of tubes. Spike each with a known amount of the Diphenylamine calibration working solutions to create standards with final concentrations of, for example, 0.1, 0.5, 2, 10, 50, and 100 ng/mL.

-

Spike each calibration standard with 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex all tubes to ensure thorough mixing.

-

3. LC-MS/MS Analysis

-

Causality : Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. A reverse-phase C18 column is commonly used for non-polar aromatic compounds like Diphenylamine.[21] The mobile phase composition (acetonitrile/water) is chosen to provide good retention and peak shape.[17][21] Electrospray ionization (ESI) in positive mode is selected because the amine group is readily protonated to form a positive ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity and sensitivity by monitoring a specific fragmentation reaction for both the analyte and the internal standard.[19][22]

-

Protocol :

-

LC System : Agilent 1200 HPLC or equivalent[19]

-

Column : Zorbax SB-C18, 150 mm x 0.5 mm, 5 µm[17]

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid

-

Gradient : Start at 70% B, increase to 100% B over 10 minutes, hold for 5 minutes.

-

Flow Rate : 10 µL/min[17]

-

Injection Volume : 10 µL[19]

-

MS System : Triple Quadrupole Mass Spectrometer

-

Ionization Mode : ESI Positive[19]

-

MRM Transitions : The selection of precursor and product ions is critical. The precursor is the protonated molecular ion ([M+H]⁺). The product ions are stable fragments generated by collision-induced dissociation (CID).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Diphenylamine | 170.1 | 93.1 | 100 | 25 |

| Diphenylamine | 170.1 | 169.1 | 100 | 15 |

| This compound | 180.2 | 98.1 | 100 | 25 |

| This compound | 180.2 | 178.2 | 100 | 15 |

-

Rationale for MRM Transitions : The precursor ion for Diphenylamine is [C₁₂H₁₁N + H]⁺ with m/z ≈ 170.1.[14] A common fragmentation pathway for aromatic amines involves cleavage to produce characteristic fragments.[23][24] The transition 170.1 -> 93.1 corresponds to the formation of the C₆H₇N⁺ fragment.[14] For this compound, the precursor is [C₁₂D₁₀H N + H]⁺ with m/z ≈ 180.2. The corresponding fragment, C₆D₅HN⁺, would have an m/z of ≈ 98.1. Monitoring a second, less abundant transition (e.g., loss of a hydrogen/deuterium radical) adds an extra layer of confirmation.

Method Validation and Potential Pitfalls

A robust analytical method requires thorough validation. When using a deuterated internal standard, specific considerations are paramount.

-

Co-elution : The fundamental assumption is that the analyte and IS co-elute perfectly. While deuterium substitution has a minimal effect on polarity, a slight chromatographic shift can sometimes occur, especially with a high number of deuterium atoms.[3][8] If this shift moves the IS into a region of different ion suppression than the analyte, the correction will be inaccurate.[8] It is critical to verify co-elution during method development by overlaying the chromatograms of both compounds.

-

Isotopic Purity : The this compound should have high isotopic enrichment (typically >98 atom % D).[5][9] More importantly, the contribution of the unlabeled Diphenylamine impurity in the IS material must be assessed. This is done by injecting a high concentration of the IS working solution and checking for any signal in the analyte's MRM channel. This "crosstalk" should be negligible (<0.1%) or accounted for in the calculations.

-

Linearity and Range : The method must be linear over the desired concentration range. A calibration curve should be constructed with at least six non-zero points, and the coefficient of determination (r²) should be >0.99.

-

Precision and Accuracy : The method's precision (reproducibility) and accuracy (closeness to the true value) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

Conclusion

This compound serves as an exemplary deuterated internal standard, embodying the principles of robustness and accuracy required in modern quantitative analysis. Its near-identical chemical behavior to its unlabeled counterpart allows it to effectively compensate for variations in sample preparation and instrument response, particularly the pernicious effects of the sample matrix in LC-MS/MS assays.[3][7] By understanding the causality behind its application—from the fundamentals of isotope dilution to the specifics of chromatographic separation and mass spectrometric detection—researchers can develop highly reliable and defensible analytical methods. The protocols and principles outlined in this guide provide a comprehensive framework for the successful implementation of this compound in demanding analytical applications, from forensic science to pharmaceutical development.

References

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. Benchchem.

- Irreversible absorption of diphenylamine onto a straight phase and a reversed phase HPLC-column. ResearchGate.

- 37055-51-9(Diphenylamine-d10). ChemicalBook.

- Separation of Diphenylamine on Newcrom R1 HPLC column. SIELC Technologies.

- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI.

- The Value of Deuterated Internal Standards. KCAS Bio.

- Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. PubMed.

- This compound | CAS 37055-51-9. LGC Standards.

- This compound. CDN Isotopes.

- Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI.

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.

- This compound | C12H11N | CID 87087746. PubChem.

- Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers.

- CAS 37055-51-9 this compound. Alfa Chemistry.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. ACS Publications.

- Diphenylamine-D10 | CAS No- 37055-51-9. Simson Pharma Limited.

- Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online.

- This compound | CAS 37055-51-9. ResolveMass Laboratories Inc.

- Diphenylamine-d10 37055-51-9 wiki.

- Diphenylamine and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues. Office of Justice Programs.

- Determination of Diphenylamine in Gunshot Residue by HPLC‑MS/MS. ResearchGate.

- Diphenylamine. NIST WebBook.

- Diphenylamine; LC-ESI-QFT; MS2; CE: 60; R=35000; [M+H]+. MassBank.

- Cas 37055-51-9,this compound. LookChem.

-

Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. Semantic Scholar. Available from: [Link]

- Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. CiNii Research.

- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- Fragmentation (mass spectrometry). Wikipedia.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- diphenyl 2530. NIOSH | CDC.

- A Head-to-Head Battle of Internal Standards: Diphenyltin Dichloride-d10 vs. 13C-Labeled Analogs. Benchchem.

- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. myadlm.org [myadlm.org]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Diphenylamine [webbook.nist.gov]

- 11. 37055-51-9 CAS Manufactory [m.chemicalbook.com]

- 12. This compound | CAS 37055-51-9 | LGC Standards [lgcstandards.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. massbank.eu [massbank.eu]

- 15. This compound | C12H11N | CID 87087746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. mdpi.com [mdpi.com]

- 18. Diphenylamine and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues | Office of Justice Programs [ojp.gov]

- 19. researchgate.net [researchgate.net]

- 20. lookchem.com [lookchem.com]

- 21. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Application of Diphenyl-D10-amine in Polymer Stabilization Studies

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the strategic use of Diphenyl-D10-amine in the study of polymer stabilization. We will delve into the core principles of polymer degradation, the mechanistic role of amine-based stabilizers, and the advanced analytical methodologies leveraging isotopically labeled internal standards for precise quantification and mechanistic elucidation.

Part 1: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental stressors, including heat, light, and oxygen.[1][2] This degradation manifests as undesirable changes in material properties such as discoloration, loss of mechanical strength, and embrittlement.[3] To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most effective are amine-based antioxidants, which function as radical scavengers to interrupt the degradation cascade.[1][4]

The Autoxidation Cycle: A Cascade of Degradation

The process of polymer degradation is often a radical chain reaction known as autoxidation. This cycle can be broadly categorized into three stages:

-

Initiation: The formation of initial polymer alkyl radicals (P•) due to energy input from heat or UV radiation.

-

Propagation: These alkyl radicals react with oxygen to form peroxy radicals (POO•), which then abstract hydrogen from the polymer backbone, creating new alkyl radicals and propagating the chain reaction.

-

Termination: The reaction ceases when radicals combine to form stable products.

Amine stabilizers, like diphenylamine, play a crucial role in interrupting the propagation step, thereby extending the service life of the polymer.[1][2]

Part 2: Diphenylamine and Its Role as a Polymer Stabilizer

Diphenylamine (DPA) is a well-established secondary antioxidant used to protect polymers from thermo-oxidative degradation.[5] Its efficacy stems from its ability to donate a hydrogen atom from its amine group to reactive peroxy radicals, thus terminating the degradative cycle. This action transforms the diphenylamine into a less reactive radical, which can then participate in termination reactions.

The Stabilization Mechanism of Diphenylamine

The primary mechanism involves the scavenging of peroxy radicals (ROO•) by the diphenylamine molecule (AH).

ROO• + AH → ROOH + A•

The resulting diphenylamine radical (A•) is stabilized by resonance and is less reactive than the initial peroxy radical, effectively slowing down the degradation process.

Part 3: The Power of Isotopic Labeling in Analytical Chemistry

To accurately study the efficacy and consumption of stabilizers like diphenylamine within a polymer matrix, a robust analytical method is required. The use of isotopically labeled internal standards, such as this compound, provides a superior level of precision and accuracy in quantitative analysis, particularly when coupled with mass spectrometry-based techniques.[6]

Why Use a Deuterated Internal Standard?

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard has chemical and physical properties similar to the analyte but is distinguishable by the analytical instrument. Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard for several reasons:

-

Similar Chemical Behavior: this compound and diphenylamine exhibit nearly identical chemical behavior, including extraction efficiency and ionization response in a mass spectrometer.[6]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification by mass spectrometry without chromatographic interference.

-

Correction for Matrix Effects: The internal standard experiences the same matrix effects (enhancement or suppression of signal due to other components in the sample) as the analyte, allowing for accurate correction and more reliable quantification.

Part 4: Experimental Workflow for Polymer Stabilization Studies Using this compound

This section outlines a detailed workflow for quantifying the consumption of diphenylamine in a polymer during accelerated aging studies, using this compound as an internal standard.

Experimental Design

The following diagram illustrates the overall experimental workflow:

Caption: Experimental workflow for polymer stabilization studies.

Detailed Protocols

Protocol 1: Sample Preparation and Accelerated Aging

-

Polymer Compounding:

-

Select the base polymer (e.g., polypropylene, polyethylene).

-

Incorporate a known concentration of diphenylamine (e.g., 0.1% w/w) into the polymer melt using a twin-screw extruder or similar compounding equipment.

-

Process the compounded polymer into a desired form (e.g., films, plaques).

-

-

Accelerated Aging:

-

Expose the polymer samples to controlled conditions of elevated temperature and/or UV radiation in an accelerated weathering chamber.

-

At predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours), remove samples for analysis.

-

Protocol 2: Analyte Extraction and Internal Standard Spiking

-

Solvent Extraction:

-

Internal Standard Addition:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Add a precise volume of the this compound internal standard solution to the polymer extract.

-

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Employ a high-performance liquid chromatography (HPLC) system to separate the diphenylamine and this compound from other extractables.[9]

-

A C18 reversed-phase column is typically suitable for this separation.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

-

Define MRM transitions for both diphenylamine and this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diphenylamine | 170.1 | 168.1 |

| This compound | 180.2 | 178.2 |

Data Analysis and Interpretation

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of diphenylamine to the peak area of this compound against the concentration of diphenylamine.

-

Use the response ratio from the aged samples to determine the concentration of remaining diphenylamine at each time point.

-

-

Kinetic Analysis:

-

Plot the concentration of diphenylamine as a function of aging time to determine the consumption kinetics.

-

This data provides valuable insights into the rate of stabilizer depletion under specific aging conditions.

-

-

Correlation with Physical Properties:

-

Concurrently, measure the physical properties of the aged polymer samples (e.g., tensile strength, color change).

-

Correlate the depletion of diphenylamine with the degradation of these properties to establish a direct link between stabilizer consumption and material performance.

-

Part 5: Mechanistic Insights from Isotopic Labeling

Beyond quantification, the use of deuterated compounds can offer deeper mechanistic insights.[10] For instance, by analyzing the degradation products of both the native and deuterated stabilizer, it is possible to trace reaction pathways and identify the specific sites of interaction with the polymer matrix. Techniques like solid-state deuterium NMR can also be employed to study the molecular motions of the stabilizer within the polymer.[11]

The following diagram illustrates the stabilization mechanism and the role of the deuterated internal standard in its analysis:

Caption: Stabilization mechanism and analytical quantification.

Part 6: Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate and reliable method for studying the performance of diphenylamine as a polymer stabilizer. This approach enables precise quantification of stabilizer consumption, elucidation of degradation kinetics, and a deeper understanding of the correlation between stabilizer depletion and the loss of polymer properties. For researchers and developers in fields where material stability is paramount, this methodology offers a robust framework for evaluating and optimizing polymer formulations.

References

- ProQuest. (n.d.). Labelled Polymers - Synthesis, Analysis and Degradation Studies.

- ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.

- Agilent Technologies. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection.

- ResearchGate. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process.

- Semantic Scholar. (n.d.). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography.

- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.

- ResearchGate. (n.d.). Study of 3,3' vs. 4,4' DDS isomer curatives on physical properties and phenyl ring motions of DGEBA epoxy via molecular dynamics, deuterium NMR, and dielectric spectroscopy.

- National Institutes of Health. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation.

- ResearchGate. (n.d.). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography.

- ScienceDirect. (n.d.). New combined hindered phenol/hindered amine stabilizers for polymers based on diphenylmethane-4,40-diisocyanate.

- Cambridge University Press & Assessment. (2024). A review of additive usage in polymer manufacturing: case study phenolic antioxidants.

- ResearchGate. (n.d.). Determination of Polymer Additives Using Analytical Pyrolysis.

- National Institutes of Health. (2022). Methods of Analyses for Biodegradable Polymers: A Review.

- OSTI.GOV. (2023). Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommendations.

- MDPI. (n.d.). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects.

- PubMed. (2008). Polymer biodegradation: mechanisms and estimation techniques.

- Oak Ridge National Laboratory. (2021). Deuteration and Polymers: Rich History with Great Potential.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Hindered Amines in Polymer Stabilization.

- ResearchGate. (2012). Quantitative Analysis of Polymer Additives with MALDI-TOF MS Using an Internal Standard Approach.

- Defense Technical Information Center. (n.d.). Role of Diphenylamine as a Stabilizer in Propellants.

- ResearchGate. (n.d.). Synthesis of semiconducting poly(diphenylamine) particles and analysis of their electrorheological properties.

- ResolveMass Laboratories Inc. (n.d.). Deuterated Polymers: Complete Guide.

- PubMed. (2012). Quantitative analysis of polymer additives with MALDI-TOF MS using an internal standard approach.

- National Institutes of Health. (n.d.). Low-Cost and Eco-Friendly Fabrication of Diphenylamine-Based Hyper-Cross-Linked Polymer for Water Softening.

- ResearchGate. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?.

- Frontiers. (n.d.). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.

Sources

- 1. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cambridge.org [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. [PDF] Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Labelled Polymers - Synthesis, Analysis and Degradation Studies - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

Navigating the Isotopic Frontier: A Comprehensive Technical Guide to the Safety and Handling of Diphenyl-D10-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in Modern Research

In the landscape of contemporary pharmaceutical research and development, deuterated compounds have emerged as pivotal tools. The strategic substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, can significantly alter a molecule's metabolic profile. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving C-H bond cleavage.[1][2] This modification can lead to improved pharmacokinetic properties and, in some instances, a more favorable toxicity profile.[3][4]

Diphenyl-D10-amine, the deuterated analogue of Diphenylamine, is a specialized aromatic amine utilized in various research applications, including environmental analysis and as a synthetic intermediate.[5] Its unique isotopic composition necessitates a nuanced understanding of its properties and a rigorous approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven best practices.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe utilization. As with its non-deuterated counterpart, the primary concerns revolve around its toxicity upon ingestion and the potential for organ damage through prolonged or repeated exposure.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute toxicity, Oral (Category 3) [6]

-

Specific target organ toxicity - repeated exposure (Category 2) [6]

The primary routes of entry are inhalation, ingestion, and skin and eye contact.[6] Most aromatic amines are lipid-soluble, facilitating their absorption through the skin.[7]

Key Health Hazards:

-

Toxic if swallowed: Ingestion of this compound can be toxic.[6]

-

May cause damage to organs through prolonged or repeated exposure: The target organs for the non-deuterated form include the kidney, liver, and spleen.[8]

-

May be harmful if absorbed through the skin: Dermal contact may lead to adverse health effects.[6]

-

May cause skin and eye irritation: Direct contact can result in irritation.[6]

-

May be harmful if inhaled: Inhalation of dust or vapors may cause respiratory tract irritation.[6]

It is crucial to note that while deuteration can sometimes lead to a more favorable toxicity profile, the inherent toxicological properties of the parent compound, an aromatic amine, should be the primary consideration in risk assessment.[3][4] Aromatic amines as a class of compounds are known to present various health hazards, including carcinogenicity and mutagenicity.[7][9][10]

Section 2: Physical and Chemical Properties